molecular formula C11H15N3O B1491158 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098090-01-6

3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1491158
CAS No.: 2098090-01-6
M. Wt: 205.26 g/mol
InChI Key: LQAAZGVRFRDKJG-UHFFFAOYSA-N
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Description

The compound “3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a bicyclic heptane structure, which is a type of cycloalkane . The molecule also has an amino group (-NH2) and a hydroxyl group (-OH), which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a bicyclic heptane structure attached to a pyridine ring via a carbon atom. The third carbon on the pyridine ring would bear an amino group, and the sixth carbon on the heptane ring would bear a hydroxyl group .


Chemical Reactions Analysis

The amino and hydroxyl groups in the molecule could potentially participate in various chemical reactions. The amino group could engage in reactions typical of amines, such as acylation or alkylation. The hydroxyl group could potentially be involved in reactions typical of alcohols, such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. For instance, the presence of an amino group might make the compound basic, while the presence of a hydroxyl group could enable it to form hydrogen bonds .

Scientific Research Applications

Aromatase Inhibitory Activity

The synthesis of novel achiral 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane derivatives has been reported, displaying significant in vitro inhibition of human placental aromatase. These compounds, including 3-cyclohexyl and 3-cyclohexylmethyl derivatives, were found to be more potent than a clinically effective agent, indicating potential for endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Synthetic Methodologies

Research has been conducted on the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton, achieved through intramolecular reductive cyclopropanation. This methodology offers a route to enantiomerically pure compounds, highlighting the versatility of azabicyclo compounds in synthetic chemistry (Gensini et al., 2002).

Building Blocks for Medicinal Chemistry

Azabicyclo[3.1.0]hexane-1-ols have been identified as versatile intermediates for the asymmetric synthesis of pharmacologically active products. Their ability to undergo selective rearrangement and ring cleavage to produce pyrrolidinones and other biologically relevant structures showcases their potential as building blocks in drug development (Jida et al., 2007).

Advanced Building Blocks for Drug Discovery

The development of a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes has been described, presenting these compounds as attractive building blocks for drug discovery. This synthesis utilizes common chemicals and showcases the potential for creating novel therapeutic agents (Denisenko et al., 2017).

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. The biological activity of a compound depends on its structure and the nature of its functional groups, as well as how these interact with biological targets .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. Generally, the safety profile of a compound depends on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it might have interesting chemical or biological properties that could be explored .

Properties

IUPAC Name

3-(3-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-2-1-3-13-11(9)14-5-7-4-8(6-14)10(7)15/h1-3,7-8,10,15H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAAZGVRFRDKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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